2-Methyl-4-(2-nitrophenyl)thiazole
Overview
Description
“2-Methyl-4-(2-nitrophenyl)thiazole” is a chemical compound with the molecular formula C10H8N2O2S . It is a derivative of thiazole, a class of compounds that contain a five-membered aromatic ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, often involves electrophilic substitution reactions . The process typically includes the use of reagents such as nitric acid or a sulfuric-nitric acid mixture . The exact synthesis process for “this compound” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula C10H8N2O2S . Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Future Directions
Thiazoles, including “2-Methyl-4-(2-nitrophenyl)thiazole”, have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on the design and structure-activity relationship of bioactive molecules, including "this compound" .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets within the body.
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties may contribute to the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-methyl-4-(2-nitrophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-11-9(6-15-7)8-4-2-3-5-10(8)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIYPVIYTJKKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626160 | |
Record name | 2-Methyl-4-(2-nitrophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305811-37-4 | |
Record name | 2-Methyl-4-(2-nitrophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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